N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide;dihydrobromide
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Overview
Description
Preparation Methods
The synthesis of N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide involves multiple steps. The synthetic route typically includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring, which is then followed by a Clemmensen reduction to introduce the propyl group.
Nitration and Reduction: The benzene ring undergoes nitration, followed by reduction to convert the nitro group to an amine.
Bromination: The final step involves bromination to introduce the bromine atom into the compound.
Chemical Reactions Analysis
N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their respective reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide involves the inhibition of Janus Kinase 3 (JAK3). This inhibition occurs through the covalent binding of the compound to a unique cysteine residue (Cys909) in JAK3, thereby blocking its activity . This action disrupts the JAK-STAT signaling pathway, which is essential for immune cell function and proliferation .
Comparison with Similar Compounds
N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide is similar to other JAK3 inhibitors, such as:
WZ4002: A selective inhibitor of EGFR (L858R)/(T790M) with similar structural features.
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: An organic building block used in the synthesis of glyburide.
The uniqueness of N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide lies in its specific inhibition of JAK3 through covalent binding, which is not commonly observed in other similar compounds .
Properties
Molecular Formula |
C25H29Br2ClN6O3 |
---|---|
Molecular Weight |
656.8 g/mol |
IUPAC Name |
N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide;dihydrobromide |
InChI |
InChI=1S/C25H27ClN6O3.2BrH/c1-4-23(33)28-17-6-5-7-19(14-17)35-24-20(26)16-27-25(30-24)29-21-9-8-18(15-22(21)34-3)32-12-10-31(2)11-13-32;;/h4-9,14-16H,1,10-13H2,2-3H3,(H,28,33)(H,27,29,30);2*1H |
InChI Key |
FEDZPJDBKLTARY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)NC(=O)C=C)Cl)OC.Br.Br |
Origin of Product |
United States |
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